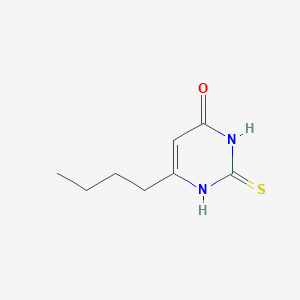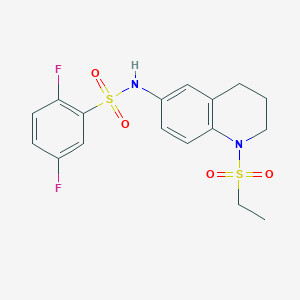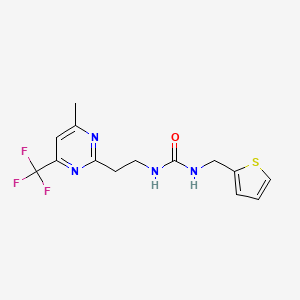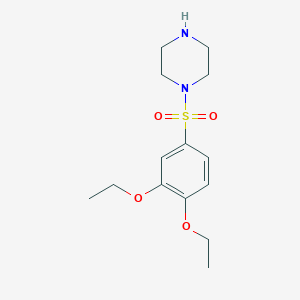
3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H17F3N4O4 and its molecular weight is 494.43. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioactive Compound Synthesis and Characterization
Research into the synthesis and characterization of novel bioactive compounds bearing the 1,2,4-oxadiazole ring has shown promise for antitumor activity. Maftei et al. (2013) synthesized natural product analogs featuring the 1,2,4-oxadiazole moiety, which exhibited potent antitumor activity toward a panel of cell lines in vitro, demonstrating the therapeutic potential of such structures (Maftei et al., 2013).
Herbicide Discovery
In the search for novel herbicides, Wang et al. (2014) explored triketone-containing quinazoline-2,4-dione derivatives as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These compounds demonstrated broad-spectrum weed control and excellent crop selectivity, highlighting the application of quinazoline-2,4-dione structures in agricultural sciences (Wang et al., 2014).
Pharmaceutical Intermediates
The quinazoline-2,4(1H,3H)-dione framework serves as a key building block in pharmaceuticals. Vessally et al. (2017) reviewed the chemical fixation of CO2 to 2-aminobenzonitriles as a route to synthesize quinazoline-2,4(1H,3H)-diones. This method represents a green chemistry approach to creating important intermediates for drugs, showcasing the compound's role in sustainable pharmaceutical manufacturing (Vessally et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminobenzoic acid", "trifluoroacetic anhydride", "sodium azide", "4-(trifluoromethyl)aniline", "sodium hydride", "ethyl acetate", "acetic acid", "sodium hydroxide", "acetic anhydride", "phosphorus oxychloride", "dimethylformamide", "triethylamine", "N,N-dimethylformamide", "potassium carbonate", "chloroform", "sodium bicarbonate", "magnesium sulfate", "ethanol" ], "Reaction": [ "Synthesis of 4-methoxybenzylidene-2-aminobenzoic acid: 4-methoxybenzaldehyde is reacted with 2-aminobenzoic acid in the presence of acetic acid and acetic anhydride to form 4-methoxybenzylidene-2-aminobenzoic acid.", "Synthesis of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione: 4-methoxybenzylidene-2-aminobenzoic acid is reacted with phosphorus oxychloride and dimethylformamide to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine: Sodium azide is reacted with 4-(trifluoromethyl)aniline in the presence of triethylamine and N,N-dimethylformamide to form 4-(trifluoromethyl)phenyl azide, which is then reduced with sodium hydride in the presence of ethanol to form 4-(trifluoromethyl)aniline. 4-(Trifluoromethyl)aniline is then reacted with trifluoroacetic anhydride in the presence of potassium carbonate and chloroform to form 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine.", "Coupling of intermediates: 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is reacted with 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine in the presence of sodium bicarbonate and ethyl acetate to form the final product, 3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
1207006-33-4 |
Produktname |
3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C25H17F3N4O4 |
Molekulargewicht |
494.43 |
IUPAC-Name |
3-[(4-methoxyphenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H17F3N4O4/c1-35-18-9-2-14(3-10-18)13-32-23(33)19-11-6-16(12-20(19)29-24(32)34)22-30-21(31-36-22)15-4-7-17(8-5-15)25(26,27)28/h2-12H,13H2,1H3,(H,29,34) |
InChI-Schlüssel |
GTEGSNUUTZYPCN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



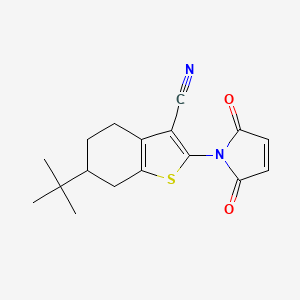
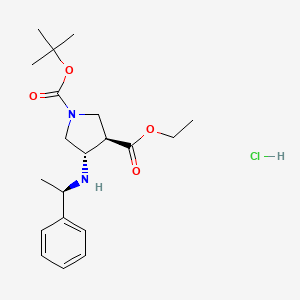
![2-(3-(Phenylsulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2774273.png)


![5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2774279.png)


![Methyl 6-acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2774282.png)
